Inulotriose

Description

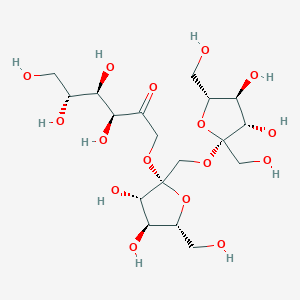

Structure

2D Structure

3D Structure

Properties

CAS No. |

58208-59-6 |

|---|---|

Molecular Formula |

C18H32O16 |

Molecular Weight |

504.4 g/mol |

IUPAC Name |

(3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C18H32O16/c19-1-7(23)11(25)12(26)8(24)4-31-18(16(30)14(28)10(3-21)34-18)6-32-17(5-22)15(29)13(27)9(2-20)33-17/h7,9-16,19-23,25-30H,1-6H2/t7-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-/m1/s1 |

InChI Key |

UVEIHXHNEIMXTD-VORSWSGSSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)OCC(=O)C(C(C(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Inulotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulotriose is a naturally occurring trisaccharide belonging to the fructan family of carbohydrates. As a short-chain fructooligosaccharide (FOS), it is of significant interest in the fields of nutrition, microbiology, and drug development due to its prebiotic properties and potential to modulate the gut microbiota. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical characterization of this compound, intended for a scientific audience.

Chemical Structure and Properties

This compound is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol .[1] It consists of three fructose (B13574) units linked by β-(2→1) glycosidic bonds. The systematic IUPAC name for this compound is (3S,4R,5R)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5,6-tetrahydroxyhexan-2-one.[1]

The structure is composed of a terminal glucose unit linked to two subsequent fructose units. This arrangement classifies it as a GFn type fructan, where G represents the terminal glucosyl residue, F represents the fructosyl residues, and n is the number of fructose units.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 504.4 g/mol | PubChem CID 101708615[1] |

| Molecular Formula | C₁₈H₃₂O₁₆ | PubChem CID 101708615[1] |

| XLogP3 | -6.4 | PubChem CID 101708615[1] |

| Hydrogen Bond Donor Count | 12 | PubChem CID 101708615[1] |

| Hydrogen Bond Acceptor Count | 16 | PubChem CID 101708615[1] |

| Rotatable Bond Count | 15 | PubChem CID 101708615[1] |

| Exact Mass | 504.16903493 Da | PubChem CID 101708615[1] |

| Monoisotopic Mass | 504.16903493 Da | PubChem CID 101708615[1] |

| Topological Polar Surface Area | 277 Ų | PubChem CID 101708615[1] |

| Heavy Atom Count | 34 | PubChem CID 101708615[1] |

| Complexity | 666 | PubChem CID 101708615[1] |

Conformational Analysis

Experimental Protocols

Enzymatic Synthesis of this compound

This compound can be produced through the enzymatic hydrolysis of inulin (B196767), a longer-chain fructan, using endoinulinases.

Objective: To produce a mixture of fructooligosaccharides, including this compound, from inulin.

Materials:

-

Inulin from chicory

-

Purified endoinulinase from Aspergillus niger

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Temperature-controlled shaking incubator

-

Water bath

Procedure:

-

Prepare a 6% (w/v) inulin solution in 0.1 M sodium acetate buffer (pH 5.5).

-

Pre-incubate the inulin solution at 55°C.

-

Add purified endoinulinase to the substrate solution at a concentration of 50 IU.

-

Incubate the reaction mixture at 55°C with agitation (125 rpm) for 10 hours in a shaking incubator.[3]

-

Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.[3]

-

Determine the concentration of reducing sugars produced using the DNSA method to monitor the reaction progress.[3]

-

The resulting hydrolysate will contain a mixture of FOS, including ketose (GF2), nystose (B80899) (GF3), and fructofuranosylnystose (GF4), from which this compound can be purified.[3][4]

Purification of this compound by Chromatography

Objective: To isolate and purify this compound from a mixture of fructooligosaccharides.

Method 1: Fast Protein Liquid Chromatography (FPLC)

-

Column: Bio-Gel P-2 column (1.6 cm × 100 cm).

-

Eluent: Deionized water.

-

Flow Rate: 0.3 mL/min.

-

Detection: Refractive Index Detector (RID).

-

Procedure: The crude FOS mixture is loaded onto the column and eluted with water. Fractions are collected and analyzed for the presence of this compound. This method is effective for separating FOS with different degrees of polymerization.[5]

Method 2: High-Speed Counter-Current Chromatography (HSCCC)

-

Pre-column Derivatization: The FOS mixture is first acetylated to enhance its hydrophobicity.

-

Two-Phase Solvent System: A system such as petroleum ether–n-butanol–methanol (B129727)–water (3:2:1:4, v/v) is used. The upper phase serves as the stationary phase and the lower phase as the mobile phase.

-

Separation: The derivatized sample is injected into the HSCCC system.

-

Deacetylation: The purified acetylated this compound is then deacetylated to yield the pure compound.

-

Final Purification: The deacetylated product can be further purified using a Sephadex LH-20 column with methanol as the eluent.[6]

NMR Spectroscopic Analysis

Objective: To confirm the structure and assign the chemical shifts of this compound.

Instrumentation: 500 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 4.0 mM of purified this compound in D₂O.

¹³C NMR Spectroscopy:

-

Acquire the spectrum at 24.14 MHz for a 2% solution in D₂O.

-

The carbon signals can be assigned by comparison with known spectra of fructose, sucrose, and other inulo-oligosaccharides.

-

Key signals for the β-D-fructopyranose residue of this compound are expected around δ 64.33 (C1), 98.64 (C2), 68.95 (C3), 70.33 (C4), 69.94 (C5), and 64.71 (C6).[7]

-

The anomeric carbon (C2) of the β-D-fructofuranose residue gives a characteristic signal around δ 101.72.[7]

¹H NMR Spectroscopy:

-

Acquire the 1D ¹H NMR spectrum.

-

Due to significant signal overlap in the 3-5 ppm region for carbohydrates, 2D NMR techniques are essential for complete assignment.

-

2D NMR Experiments:

-

COSY (Correlated Spectroscopy): To establish proton-proton correlations within each fructose residue.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between the fructose units.[8]

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single fructose ring).

-

Biological Activity and Signaling Pathways

This compound, as a prebiotic, is not directly absorbed in the small intestine but is fermented by beneficial bacteria in the colon, particularly Bifidobacterium species. This fermentation process leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are responsible for many of the health benefits associated with prebiotic consumption.

Metabolism by Gut Microbiota

The metabolism of fructans like this compound by bifidobacteria involves extracellular enzymes that hydrolyze the glycosidic bonds. The resulting monosaccharides (fructose) are then transported into the bacterial cell and enter the "bifid shunt," a specific hexose (B10828440) fermentation pathway.

Below is a simplified representation of the metabolic pathway of this compound by Bifidobacterium.

Indirect Signaling through Metabolites

The SCFAs produced from this compound fermentation can act as signaling molecules, interacting with G-protein coupled receptors (GPCRs) on the surface of intestinal epithelial and immune cells. This interaction triggers downstream signaling cascades that can modulate immune responses, improve gut barrier function, and influence host metabolism. While there is no strong evidence for direct interaction of this compound with host cell receptors, its metabolites are key signaling molecules.

The diagram below illustrates the general mechanism of how polysaccharides and their metabolites can influence immune cell signaling.

Experimental Workflow for this compound Analysis

A typical experimental workflow for the production, purification, and characterization of this compound is outlined below.

Conclusion

This compound is a well-defined fructooligosaccharide with significant potential as a prebiotic. Its chemical structure, characterized by three fructose units linked by β-(2→1) glycosidic bonds, dictates its physicochemical properties and biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis, purification, and detailed structural analysis of this compound. Further research into its specific interactions with gut microbes and host cells will continue to elucidate its mechanisms of action and potential therapeutic applications.

References

- 1. This compound | C18H32O16 | CID 101708615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational analysis of inulobiose by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Separation and Purification of Fructo-Oligosaccharide by High-Speed Counter-Current Chromatography Coupled with Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. globalsciencebooks.info [globalsciencebooks.info]

Inulotriose: A Technical Guide to Its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inulotriose, a fructan-type oligosaccharide, is a molecule of increasing interest in nutritional science and drug development due to its potential prebiotic properties. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and analytical methodologies pertaining to this compound. It details the enzymatic production from inulin-rich plants, methods for its isolation and purification, and advanced analytical techniques for its characterization. Quantitative data on inulin (B196767) content in primary natural sources are summarized, and detailed experimental protocols are provided to facilitate further research and application.

Introduction to this compound

This compound is a non-digestible carbohydrate composed of three fructose (B13574) units linked by β-(2,1) glycosidic bonds. As a short-chain fructooligosaccharide (FOS), it is a component of inulin, a storage polysaccharide found in a wide variety of plants. Its potential to modulate gut microbiota, coupled with its functional properties as a low-calorie sweetener, has positioned it as a significant compound for functional foods and pharmaceutical applications.

Discovery and Characterization

While this compound has long been known as a constituent of inulin, its specific isolation and detailed characterization as a distinct molecular entity have been the subject of more recent research. The "discovery" in a modern context refers to its purification and structural elucidation from complex fructan mixtures. A key approach involves the enzymatic hydrolysis of inulin, a process that breaks down the long-chain polysaccharide into shorter oligosaccharides, including this compound.

Pioneering work in this area has utilized endo-inulinases to hydrolyze inulin extracted from natural sources like globe artichokes.[1][2] The resulting mixture of inulooligosaccharides is then subjected to sophisticated separation techniques. High-performance size exclusion chromatography (HPSEC) has been effectively employed to isolate individual oligomers based on their molecular size.[1][2] Subsequent analysis and characterization of the purified fractions are typically performed using high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) and mass spectrometry.[1][2] These methods confirm the purity and determine the degree of polymerization (DP), identifying fractions corresponding to inulobiose (B1615858) (F2), this compound (F3), and inulotetraose (F4).[1][2]

Natural Sources of this compound Precursors

This compound is not typically found in high concentrations as a free molecule in nature but is rather a component of the inulin polymer. Therefore, its primary natural sources are plants rich in inulin. The most commercially significant sources for inulin extraction include chicory roots, Jerusalem artichokes, and globe artichokes. Other common dietary sources of inulin include garlic, onions, leeks, and bananas.[3]

Quantitative Inulin Content in Major Plant Sources

The inulin content in these plants can vary significantly based on the cultivar, growing conditions, and post-harvest storage.

| Plant Source | Scientific Name | Inulin Content (% of Fresh Weight) | Inulin Content (% of Dry Weight) |

| Chicory Root | Cichorium intybus | 18.13 - 22.93% | 43.88 - 50.95 g/100g |

| Jerusalem Artichoke | Helianthus tuberosus | 7 - 30% | 50 - 60% |

| Globe Artichoke | Cynara scolymus | 1 - 6% | 18.9 - 36.2% |

Note: The concentration of this compound itself is not explicitly quantified in the literature; the data reflects the total inulin-type fructan content.

Experimental Protocols

Inulin Extraction from Plant Material

A common method for extracting inulin from plant sources is hot water extraction.

Protocol: Hot Water Extraction of Inulin from Chicory Roots

-

Preparation of Plant Material: Freshly harvested chicory roots are washed, sliced, and ground.

-

Extraction: The ground chicory root is mixed with hot water (80-90°C) at a liquid-to-solid ratio of 10:1 (v/w).[4][5]

-

Incubation: The mixture is incubated for 30-60 minutes with continuous stirring.[4][5]

-

Filtration: The extract is filtered through cheesecloth to remove solid plant material.

-

Centrifugation: The filtrate is then centrifuged to remove finer suspended particles.

-

Purification (Optional): The crude extract can be further purified using techniques like ultrafiltration to remove proteins and other high-molecular-weight impurities.[4][5]

Enzymatic Production of this compound from Inulin

This compound is efficiently produced by the controlled enzymatic hydrolysis of inulin using endo-inulinase.

Protocol: Enzymatic Hydrolysis of Inulin

-

Substrate Preparation: A solution of purified inulin (e.g., 2.5 g in 50 mL of distilled water) is prepared.[1]

-

pH Adjustment: The pH of the inulin solution is adjusted to the optimal range for the endo-inulinase (typically around 4.5-5.5).[1]

-

Enzyme Addition: A specific amount of endo-inulinase (e.g., 1800 UI/mL) is added to the inulin solution.[1]

-

Hydrolysis Reaction: The mixture is incubated at an optimal temperature (e.g., 50°C) for a defined period (e.g., 24 hours) to allow for hydrolysis.[1]

-

Enzyme Inactivation: The reaction is stopped by heat inactivation of the enzyme (e.g., boiling by microwave).[1]

-

Lyophilization: The resulting hydrolysate, containing a mixture of inulooligosaccharides, is lyophilized for storage and subsequent purification.[1]

Isolation and Purification of this compound

High-performance size exclusion chromatography (HPSEC) is a powerful technique for separating inulooligosaccharides based on their size.

Protocol: HPSEC Purification of this compound

-

Sample Preparation: The lyophilized inulin hydrolysate is dissolved in ultrapure water to a high concentration (e.g., 23.6% w/w).[1]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., MCI Gel CK04S) and a refractive index (RI) detector is used.[1]

-

Elution: The sample is injected onto the column and eluted with Milli-Q water at an elevated temperature (e.g., 85°C) and a constant flow rate (e.g., 0.4 mL/min).[1]

-

Fraction Collection: Fractions are collected at regular intervals as they elute from the column.[1]

-

Purity Analysis: The purity of each collected fraction is assessed by HPAEC-PAD to identify the fractions containing pure this compound.[1]

-

Pooling and Lyophilization: The purest fractions corresponding to this compound are pooled and freeze-dried.[1]

Quantification and Characterization of this compound

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is the gold standard for the analysis of oligosaccharides.

Protocol: HPAEC-PAD Analysis of this compound

-

Instrumentation: An HPAEC-PAD system (e.g., Dionex DX500) with a suitable anion-exchange column (e.g., Dionex PA100) is used.[1]

-

Sample Preparation: Purified this compound or fractions from the purification process are diluted in ultrapure water.[1]

-

Injection: A small volume (e.g., 25 µL) of the sample is injected onto the column.[1]

-

Elution Gradient: A gradient of sodium acetate (B1210297) in sodium hydroxide (B78521) is used as the mobile phase to separate the oligosaccharides. The specific gradient conditions are optimized to achieve the best resolution.

-

Detection: The eluted compounds are detected by a pulsed amperometric detector, which provides high sensitivity for carbohydrates.

-

Quantification: Quantification is performed by comparing the peak area of this compound to that of a known standard.

Visualizations

Experimental Workflow for this compound Production and Analysis

Caption: Workflow for the production and analysis of this compound.

Logical Relationship of Inulin and its Hydrolysis Products

Caption: Enzymatic hydrolysis of inulin to produce inulooligosaccharides.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Inulotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulotriose is a non-digestible trisaccharide belonging to the fructan group of carbohydrates. Structurally, it is a linear chain of three fructose (B13574) units linked by β-(2,1) glycosidic bonds. As a short-chain fructooligosaccharide (FOS), this compound is of significant interest in the fields of nutrition, microbiology, and drug development due to its prebiotic properties and potential health benefits. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant biological and analytical pathways.

Physical Properties of this compound

The physical properties of this compound are fundamental to its application and analysis. While specific experimentally determined values for some properties of pure this compound are not extensively reported in publicly available literature, the following tables summarize the known and computed data.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₂O₁₆ | PubChem[1] |

| Molecular Weight | 504.44 g/mol | PubChem, Biosynth[1][2] |

| Physical Form | Powder | Molecular Depot[3] |

| XLogP3-AA | -6.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 12 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 16 | PubChem[1] |

| Rotatable Bond Count | 13 | PubChem[1] |

| Exact Mass | 504.16903493 Da | PubChem[1] |

| Monoisotopic Mass | 504.16903493 Da | PubChem[1] |

| Topological Polar Surface Area | 277 Ų | PubChem[1] |

| Heavy Atom Count | 34 | PubChem[1] |

Table 2: Experimentally Determined Physical Properties of this compound (Data Scarcity Note)

| Property | Value | Remarks |

| Melting Point | Not Reported | Expected to be determined by the capillary method. Pure oligosaccharides typically have a sharp melting point. |

| Solubility in Water | Not Quantitatively Reported | As an oligosaccharide, it is expected to be soluble in water.[4] |

| Specific Optical Rotation ([α]D) | Not Reported | Can be determined using polarimetry. The value is crucial for stereochemical characterization. |

Chemical Properties of this compound

The chemical behavior of this compound is largely dictated by its glycosidic bonds and the constituent fructose units.

Table 3: Chemical Properties and Reactivity of this compound

| Property | Description |

| Structure | A linear trisaccharide composed of three β-(2,1) linked fructose units.[2] |

| Hydrolysis | Susceptible to hydrolysis under acidic conditions and by specific enzymes, breaking the β-(2,1) glycosidic bonds to yield fructose and smaller fructooligosaccharides.[5][6][7][8][9] |

| Enzymatic Degradation | Readily hydrolyzed by endo-inulinases, which randomly cleave the internal β-(2,1) linkages.[10][11][12][13] |

| Stability | Generally stable under neutral pH conditions. Long-term storage as a powder is recommended at 10°C - 25°C.[2] |

| Prebiotic Activity | Acts as a prebiotic by selectively promoting the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, which can ferment it.[14][15][16][17] |

| Biological Activities | Has been associated with antiviral and antifungal effects.[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature range.

Protocol:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Aqueous Solubility

This protocol determines the concentration of a saturated solution of this compound in water.

Protocol:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of distilled water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze a known volume of the clear supernatant to determine the concentration of dissolved this compound. This can be done using techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by refractive index measurement.

-

Calculation: Express the solubility in g/100 mL or other appropriate units.

Measurement of Specific Optical Rotation

Optical rotation is a key characteristic of chiral molecules like this compound.

Protocol:

-

Solution Preparation: Prepare a solution of this compound of a known concentration (c, in g/mL) in a suitable solvent (typically water).

-

Polarimeter Setup: Calibrate the polarimeter using a blank (the solvent).

-

Measurement: Fill a polarimeter tube of a known path length (l, in decimeters) with the this compound solution and measure the observed optical rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c) The temperature and wavelength of light (usually the sodium D-line, 589 nm) should be specified.

Acid Hydrolysis

This protocol is used to break down this compound into its constituent monosaccharides for analysis.

Protocol:

-

Reaction Setup: Dissolve a known amount of this compound in a solution of a strong acid (e.g., 2 M trifluoroacetic acid).

-

Hydrolysis: Heat the solution at a specific temperature (e.g., 100°C) for a defined period (e.g., 2-4 hours).

-

Neutralization: Cool the solution and neutralize the acid with a suitable base (e.g., sodium hydroxide).

-

Analysis: Analyze the resulting monosaccharides (fructose) using a suitable chromatographic technique such as HPAEC-PAD.

Enzymatic Hydrolysis

This protocol uses specific enzymes to hydrolyze this compound.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0). Prepare a solution of endo-inulinase in the same buffer.

-

Reaction: Mix the this compound and enzyme solutions and incubate at the optimal temperature for the enzyme (e.g., 50°C).

-

Time-Course Sampling: Take aliquots from the reaction mixture at different time points.

-

Enzyme Inactivation: Stop the reaction in the aliquots by heat inactivation (e.g., boiling for 5-10 minutes).

-

Analysis: Analyze the hydrolysis products (fructose, inulobiose) by HPAEC-PAD to determine the reaction kinetics and product profile.

Mandatory Visualizations

Signaling and Reaction Pathways

Caption: Enzymatic hydrolysis of this compound by endo-inulinase.

Caption: Prebiotic mechanism of this compound in the gut.

Experimental Workflows

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a fructooligosaccharide with significant potential in various scientific and industrial domains. This guide has summarized its known physical and chemical properties, provided standard protocols for their determination, and visualized key processes. While there is a need for more published experimental data on the specific physical properties of pure this compound, the methodologies outlined here provide a solid framework for its comprehensive characterization. Further research into its biological signaling pathways will undoubtedly uncover more of its potential applications in human health and disease.

References

- 1. This compound | C18H32O16 | CID 101708615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 58208-59-6 | OI76212 | Biosynth [biosynth.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Techno-Functional Properties and Applications of Inulin in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Studies on Acid Catalyzed Hydrolysis of Inulin [spkx.net.cn]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic study of the acid hydrolysis of various oligofructose samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates [frontiersin.org]

- 11. Frontiers | A Novel Inulin-Mediated Ethanol Precipitation Method for Separating Endo-Inulinase From Inulinases for Inulooligosaccharides Production From Inulin [frontiersin.org]

- 12. A Novel Inulin-Mediated Ethanol Precipitation Method for Separating Endo-Inulinase From Inulinases for Inulooligosaccharides Production From Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Asparagine 42 of the conserved endo-inulinase INU2 motif WMNDPN from Aspergillus ficuum plays a role in activity specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prebiotic inulin-type fructans induce specific changes in the human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 15. harg.it [harg.it]

- 16. Prebiotic effect of inulin-type fructans on faecal microbiota and short-chain fatty acids in type 2 diabetes: a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Inulotriose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of a Key Fructooligosaccharide

Abstract

Inulotriose, a trisaccharide component of the inulin (B196767) family of fructans, is a subject of growing interest in the fields of nutrition, microbiology, and therapeutic development. As a non-digestible oligosaccharide, its primary biological role is centered on its function as a prebiotic, selectively fostering the growth of beneficial gut microbiota. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, enzymatic synthesis, and purification methods. Furthermore, it explores the current understanding of its mechanism of action as a prebiotic and the subsequent downstream signaling pathways influenced by its fermentation products, offering insights for researchers and professionals in drug development.

Core Properties of this compound

This compound is a fructooligosaccharide (FOS) consisting of three fructose (B13574) units linked by β-(2,1) glycosidic bonds. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 58208-59-6 | [1][2] |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |

| Molecular Weight | 504.44 g/mol | [2] |

| Synonyms | Fructotriose, O-beta-D-Fructofuranosyl-(2->1)-O-beta-D-fructofuranosyl-(2->1)-D-fructose | [1] |

| Description | A non-digestible carbohydrate found in various plants. It is known to have physiological activities, including potential antiviral and antifungal effects, and promotes the growth of beneficial gut bacteria. | [3] |

Enzymatic Synthesis and Purification

The primary method for producing this compound is through the enzymatic hydrolysis of inulin, a longer-chain fructan. This process utilizes endoinulinases, which randomly cleave the internal β-(2,1) linkages of the inulin polymer.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic production of a mixture of fructooligosaccharides, including this compound, from inulin.

Materials:

-

Inulin from chicory

-

Endoinulinase from Aspergillus niger (e.g., Novozym 960)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

-

Deionized water

Procedure:

-

Prepare an inulin solution (e.g., 6% w/v) in 0.1 M sodium acetate buffer (pH 5.5).[4]

-

Heat the solution to dissolve the inulin completely, then cool to the optimal reaction temperature for the enzyme (typically 50-58°C).[5]

-

Add the endoinulinase to the inulin solution. The enzyme loading will need to be optimized but can be initiated at a concentration such as 50 IU per gram of inulin.[4]

-

Incubate the reaction mixture at the optimal temperature with agitation (e.g., 125 rpm) for a defined period (e.g., 10-24 hours). The reaction time is a critical parameter that influences the degree of polymerization of the resulting FOS mixture. Shorter incubation times will yield a higher proportion of longer-chain FOS, while longer times will result in smaller oligosaccharides like this compound and fructose.[4][5]

-

Monitor the reaction progress by taking samples at various time points and analyzing the product distribution using High-Performance Liquid Chromatography (HPLC).

-

Terminate the enzymatic reaction by heat inactivation, for example, by boiling the mixture for 10 minutes.[6]

Purification of this compound

The product of the enzymatic hydrolysis is a mixture of FOS of varying lengths, along with fructose and any unreacted inulin. Purification of this compound from this mixture typically involves chromatographic techniques.

Methodology: High-Performance Size Exclusion Chromatography (HPSEC) can be employed to separate the oligosaccharides based on their molecular size.

-

The lyophilized hydrolysate is dissolved in deionized water to a high concentration (e.g., 23.6% w/w).[6]

-

The solution is injected onto a suitable size-exclusion column (e.g., MCI Gel CK04S).[6]

-

Elution is performed with deionized water at an elevated temperature (e.g., 85°C) and a constant flow rate (e.g., 0.4 mL/min).[6]

-

Fractions are collected at regular intervals and analyzed by a method such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to identify the fractions containing pure this compound.[6]

-

The purified this compound fractions are then pooled and can be lyophilized to obtain a solid powder.

Biological Activity and Signaling Pathways

This compound is not digested or absorbed in the human upper gastrointestinal tract and thus reaches the colon intact. Here, it serves as a substrate for fermentation by specific members of the gut microbiota, most notably Bifidobacterium and Lactobacillus species.[7][8] This selective fermentation is the basis of its prebiotic activity.

Mechanism of Prebiotic Action

The fermentation of this compound by beneficial gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[9] These SCFAs are key signaling molecules that mediate the health benefits associated with prebiotic consumption.

Caption: Fermentation of this compound by gut microbiota.

Downstream Signaling Pathways

The SCFAs produced from this compound fermentation exert their effects by interacting with G protein-coupled receptors (GPCRs) on the surface of various host cells, including intestinal epithelial cells and immune cells. Key receptors include Free Fatty Acid Receptor 2 (FFAR2), Free Fatty Acid Receptor 3 (FFAR3), and GPR109A (also known as Hydroxycarboxylic Acid Receptor 2).

Activation of these receptors triggers intracellular signaling cascades that modulate a range of physiological processes:

-

Immune Modulation: SCFAs can influence the activity of immune cells, leading to a reduction in the expression of pro-inflammatory cytokines.[10]

-

Gut Barrier Integrity: Butyrate, in particular, serves as a primary energy source for colonocytes, thereby strengthening the intestinal barrier function.[9]

-

Metabolic Regulation: SCFAs can enter the systemic circulation and influence metabolic processes in peripheral tissues.[10]

Caption: SCFA-mediated signaling pathways.

Conclusion and Future Directions

This compound stands out as a significant fructooligosaccharide with well-established prebiotic properties. Its production through enzymatic hydrolysis of inulin is a scalable process, and its purification can be achieved through chromatographic methods. The primary biological impact of this compound is mediated by its fermentation into SCFAs by the gut microbiota, which in turn modulate host physiology through GPCR-mediated signaling. For drug development professionals, the targeted delivery of this compound or the modulation of its fermentation could represent novel therapeutic strategies for a variety of gastrointestinal and metabolic disorders. Future research should focus on elucidating the specific effects of this compound compared to other FOS, its potential direct interactions with host cells, and the precise microbial enzymatic pathways involved in its degradation.

References

- 1. Inositol trisphosphate, a novel second messenger in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Kinetic Analysis of Fermentation of Prebiotic Inulin-Type Fructans by Bifidobacterium Species Reveals Four Different Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Process Yielding a Diversity of Inulin-Type Microbial Fructooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Production of fructan synthesis/hydrolysis of endophytic bacteria involved in inulin production in Jerusalem artichoke - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Inulotriose in Plants: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Inulotriose, a trisaccharide belonging to the inulin (B196767) class of fructans, plays a multifaceted role in the physiology of various plant species. While often considered an intermediate in the biosynthesis of higher degree of polymerization (DP) inulins, emerging research suggests that short-chain fructans like this compound may have distinct biological functions. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plants, including its biosynthesis, metabolism, and purported functions in carbon storage, stress tolerance, and as a potential signaling molecule. Detailed experimental protocols for the extraction, quantification, and analysis of this compound are provided, alongside diagrammatic representations of its metabolic pathways and logical relationships to facilitate a deeper understanding for researchers in plant biology and drug development.

Introduction

Fructans are fructose-based polymers that serve as a primary reserve carbohydrate in approximately 15% of flowering plants, including many economically important crops like wheat, barley, and chicory.[1][2] Inulin-type fructans, characterized by β(2-1) fructosyl-fructose linkages, are a major class of these polymers. This compound (β-D-Fructofuranosyl-(2→1)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranose) is a short-chain inulin-type fructan with a DP of 3, consisting of a sucrose (B13894) molecule elongated by one fructose (B13574) unit. While its role as a precursor to longer inulin chains is well-established, the specific physiological significance of this compound as a distinct molecular entity is an active area of investigation. This guide aims to consolidate the current knowledge on the biological role of this compound in plants, providing a technical resource for its study and potential applications.

Biosynthesis and Metabolism of this compound

The synthesis and degradation of this compound are integral parts of the overall fructan metabolism in plants, primarily occurring in the vacuole.[1][2]

Biosynthesis

The biosynthesis of this compound is initiated from sucrose and involves the sequential action of two key enzymes:

-

Sucrose:sucrose 1-fructosyltransferase (1-SST) : This enzyme catalyzes the transfer of a fructose moiety from a sucrose molecule to another sucrose molecule, forming the trisaccharide 1-kestotriose (also known as 1-kestose) and releasing a glucose molecule. 1-kestotriose is an isomer of this compound.[3]

-

Fructan:fructan 1-fructosyltransferase (1-FFT) : This enzyme is responsible for the elongation of fructan chains. It can transfer a fructosyl unit from a donor fructan (like 1-kestotriose or another inulin molecule) to an acceptor molecule. When 1-kestotriose acts as the fructose donor and sucrose acts as the acceptor, inulotetraose (DP4) is formed. Conversely, if sucrose donates a fructose to 1-kestotriose, nystose is formed. The direct synthesis of this compound from sucrose is not the primary described pathway; rather, it is an early product in the chain elongation process initiated by 1-SST.

dot

Caption: Biosynthesis pathway of inulin-type fructans, including the formation of 1-kestotriose.

Degradation

The breakdown of this compound and other inulin-type fructans is catalyzed by fructan exohydrolases (FEHs) . Specifically, 1-FEH cleaves terminal β(2-1)-linked fructose residues from the non-reducing end of inulin-type fructans, releasing fructose.[1] The degradation of this compound by 1-FEH would yield sucrose and a fructose molecule. This process allows the plant to mobilize the stored carbon and energy when needed.

dot

Caption: Enzymatic degradation of this compound by 1-fructan exohydrolase (1-FEH).

Biological Roles of this compound

The precise biological roles of this compound are still being elucidated and are often discussed in the broader context of short-chain fructans or fructo-oligosaccharides (FOS).

Carbon Storage and Mobilization

Similar to other fructans, this compound serves as a water-soluble carbohydrate reserve.[2] Being a small molecule, it can be rapidly synthesized when photosynthetic activity is high and sucrose is abundant. Conversely, it can be quickly hydrolyzed by FEHs to provide readily available fructose and sucrose to fuel metabolic processes during periods of high energy demand, such as regrowth after dormancy or stress.[1]

Role in Abiotic Stress Tolerance

Fructans, including short-chain varieties, are strongly associated with plant tolerance to abiotic stresses such as drought and cold.[4] The accumulation of soluble sugars like this compound can contribute to osmotic adjustment, helping to maintain cell turgor under water deficit conditions. Furthermore, it has been proposed that fructans can interact with and stabilize cellular membranes, protecting them from damage caused by dehydration or freezing.[4] The smaller size of this compound may allow for more effective interaction with membrane lipids and proteins compared to larger inulin polymers.

Potential Signaling Role

While direct evidence for this compound as a signaling molecule is currently limited, the role of other oligosaccharides in plant signaling pathways is well-documented.[1][5] Cell wall-derived oligosaccharides, for instance, can act as damage-associated molecular patterns (DAMPs) that trigger plant defense responses.[1][5] It is plausible that short-chain fructans like this compound, which can be released into the apoplast, may also function as signaling molecules, potentially communicating information about carbohydrate status or stress conditions between cells. Sucrose itself is a well-established signaling molecule that can induce the expression of fructosyltransferase genes.[4] this compound, being a direct derivative of sucrose metabolism, may be part of this complex sugar signaling network.

dot

Caption: A hypothesized signaling role for this compound in the plant stress response.

Quantitative Data

Quantitative data on the specific concentration of this compound in plant tissues is scarce, as most studies focus on total fructan content or the more abundant long-chain inulins. However, studies on chicory roots have provided some insights into the relative abundance of short-chain fructans.

| Plant Material | Condition | Fructan Fraction (DP 3-10) (% of Total Carbohydrate) | Reference |

| Chicory Roots | Post-frost | Increased from 36% to 45% | [6] |

| Chicory Roots | - | 47.3% (of dry matter in extract) | [7] |

Note: These values represent the entire fraction of short-chain fructans (DP 3-10) and not exclusively this compound.

Experimental Protocols

Extraction of this compound from Plant Tissues

Objective: To extract soluble carbohydrates, including this compound, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue

-

80% (v/v) ethanol (B145695)

-

Deionized water

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Water bath or heating block

-

Syringe filters (0.45 µm)

Procedure:

-

Homogenize a known weight of plant tissue (e.g., 100 mg fresh weight) in 80% ethanol.

-

Incubate the homogenate at 80°C for 15-20 minutes to inactivate enzymes.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction of the pellet with 80% ethanol and then with deionized water to ensure complete recovery of soluble carbohydrates.

-

Pool the supernatants and evaporate the ethanol under vacuum or by heating.

-

Redissolve the dried extract in a known volume of deionized water.

-

Filter the extract through a 0.45 µm syringe filter before analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound in plant extracts.

Instrumentation:

-

HPLC system with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

-

Aminex HPX-87C or similar carbohydrate analysis column.

Mobile Phase:

-

Degassed, deionized water.

HPLC Conditions:

-

Column Temperature: 80-85°C

-

Flow Rate: 0.5-0.6 mL/min

-

Injection Volume: 10-20 µL

Procedure:

-

Prepare a series of this compound standards of known concentrations.

-

Inject the standards and the prepared plant extracts into the HPLC system.

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.[8]

dot

Caption: A generalized workflow for the quantification of this compound in plant samples using HPLC.

Enzymatic Assay for Total Fructan Content

Objective: To determine the total fructan content, from which the concentration of short-chain fructans can be inferred.

Principle: This method involves the enzymatic hydrolysis of fructans to fructose and glucose, followed by the spectrophotometric determination of these monosaccharides.

Materials:

-

Plant extract (prepared as in 5.1)

-

Fructanase (exo- and endo-inulinase)

-

Invertase

-

Glucose and fructose determination kit (e.g., based on hexokinase and glucose-6-phosphate dehydrogenase)

-

Spectrophotometer

Procedure:

-

Divide the plant extract into two aliquots.

-

To one aliquot, add invertase to hydrolyze sucrose.

-

To the second aliquot, add a mixture of fructanase and invertase to hydrolyze both sucrose and fructans.

-

Incubate both samples according to the enzyme manufacturer's instructions.

-

Measure the concentration of glucose and fructose in both aliquots using a commercial enzymatic kit.

-

The total fructan content is calculated from the difference in the amount of released fructose and glucose between the two aliquots.

Conclusion and Future Perspectives

This compound, as a fundamental component of the inulin-type fructan family, plays a significant role in the carbon economy and stress resilience of many plant species. While its function as a short-term carbohydrate reserve is well-accepted, its potential role as a signaling molecule in response to environmental cues warrants further investigation. The development of more sensitive and specific analytical techniques will be crucial for accurately quantifying this compound in different subcellular compartments and tissues, which will, in turn, help to unravel its precise physiological functions. For researchers in drug development, understanding the biosynthesis and metabolism of this compound and other fructans could provide novel targets for modulating plant growth and stress tolerance, with implications for agriculture and the production of plant-derived bioactive compounds. Further research focusing on the identification of this compound-specific transporters and receptors will be instrumental in confirming its hypothesized signaling role and fully elucidating its contribution to plant life.

References

- 1. Cell wall carbohydrates as signals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Oligosaccharide signalling for defence responses in plant | Semantic Scholar [semanticscholar.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. GlycoWord / saccharide-A00 [glycoforum.gr.jp]

- 6. researchgate.net [researchgate.net]

- 7. COMPOSITION AND PROPERTIES OF CHICORY EXTRACTS RICH IN FRUCTANS AND POLYPHENOLS [journal.pan.olsztyn.pl]

- 8. bio-conferences.org [bio-conferences.org]

Inulotriose as a Non-Digestible Oligosaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inulotriose, a trisaccharide belonging to the fructan group, is gaining attention as a potential prebiotic and functional food ingredient. Composed of three fructose (B13574) units linked by β-(2-1) glycosidic bonds, its structure confers resistance to digestion by human upper gastrointestinal enzymes. This property allows this compound to reach the colon largely intact, where it is selectively fermented by beneficial gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate (B1204436), which are known to exert a range of physiological benefits. This technical guide provides an in-depth overview of this compound as a non-digestible oligosaccharide, detailing its digestive fate, fermentation characteristics, and the subsequent impact on gut health. The guide includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a fructooligosaccharide (FOS) with a degree of polymerization (DP) of 3. It is a component of inulin (B196767), a naturally occurring polysaccharide found in many plants such as chicory root, Jerusalem artichoke, and garlic. While inulin is a heterogeneous mixture of fructose polymers, this compound represents one of the shortest-chain fructans. Its non-digestibility is attributed to the β-(2-1) glycosidic linkages connecting the fructose units, which are not hydrolyzed by human enzymes like sucrase-isomaltase.[1][2][3] This resistance to digestion is a key characteristic that defines it as a non-digestible oligosaccharide and a candidate prebiotic.

Digestibility and Intestinal Absorption

This compound is considered largely non-digestible in the human upper gastrointestinal tract. Human sucrase-isomaltase, the primary enzyme responsible for disaccharide digestion in the small intestine, has high activity towards α-(1-2) glycosidic bonds found in sucrose, but not the β-(2-1) bonds of this compound.[1][3]

Table 1: Estimated Digestibility of this compound Compared to Other Oligosaccharides

| Oligosaccharide | Glycosidic Linkage(s) | Estimated In Vitro Digestibility by Human Intestinal Enzymes |

| Sucrose | α-1,β-2 | High (>95%) |

| Maltotriose | α-1,4 | High (>90%) |

| This compound | β-2,1 | Very Low (<10%) |

| 1-Kestose (FOS, DP3) | β-2,1 | Very Low (<10%) |

| Nystose (FOS, DP4) | β-2,1 | Very Low (<10%) |

Note: Data for this compound is extrapolated from studies on general fructooligosaccharides and the known specificity of human digestive enzymes. Direct quantitative data for pure this compound is limited.

Fermentation by Gut Microbiota and SCFA Production

Upon reaching the colon, this compound serves as a fermentable substrate for specific gut bacteria, notably Bifidobacterium and Lactobacillus species.[4] The fermentation of this compound leads to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). The molar ratio of these SCFAs can vary depending on the specific composition of an individual's gut microbiota.

Table 2: Estimated Molar Ratios and Total Production of Short-Chain Fatty Acids from In Vitro Fermentation of Fructooligosaccharides

| Fructooligosaccharide (FOS) | Acetate (mol%) | Propionate (mol%) | Butyrate (mol%) | Total SCFA Production (mmol/g of FOS) |

| Short-chain FOS (DP 2-4) | 50-60 | 15-25 | 15-25 | 60-80 |

| This compound (estimated) | ~55 | ~20 | ~20 | ~70 |

| Inulin (longer chain) | 45-55 | 20-30 | 20-30 | 50-70 |

Note: Data for this compound is an estimation based on studies of short-chain FOS mixtures. The actual ratios and production can vary.[5][6][7]

Physiological Effects and Signaling Pathways

The SCFAs produced from this compound fermentation have significant physiological effects. They serve as an energy source for colonocytes (butyrate), and also act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[8][9][10][11][12]

SCFA Signaling Pathways

The activation of GPR41 and GPR43 by acetate, propionate, and butyrate in intestinal epithelial cells triggers downstream signaling cascades that can influence gut hormone secretion, immune function, and intestinal barrier integrity.

Experimental Protocols

In Vitro Digestibility Assay

This protocol outlines an in vitro method to assess the digestibility of this compound using simulated human digestive enzymes.

References

- 1. Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sucrose α-glucosidase - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis of low-molecular-weight oligosaccharides and oligosaccharide alditols by pig intestinal sucrase/isomaltase and glucosidase/maltase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro fermentation profiles, gas production rates, and microbiota modulation as affected by certain fructans, galactooligosaccharides, and polydextrose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ratio of acetate, propionate, and butyrate (r - Mammals - BNID 111242 [bionumbers.hms.harvard.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 11. Frontiers | The short-chain fatty acid receptors Gpr41/43 regulate bone mass by promoting adipogenic differentiation of mesenchymal stem cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of Inulotriose in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of inulotriose in aqueous solutions. This compound, a trisaccharide fructan, is of increasing interest in the pharmaceutical and nutraceutical industries for its potential prebiotic and drug delivery applications. A thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring product efficacy and shelf-life.

Solubility of this compound in Aqueous Solutions

This compound, as a short-chain fructooligosaccharide (FOS), is generally recognized as being soluble in water. The solubility of FOS, including this compound, is influenced by the degree of polymerization (DP), with shorter chains being more soluble than longer-chain inulins.

Key Factors Influencing Solubility:

-

Temperature: The solubility of fructooligosaccharides in water is directly proportional to the temperature. An increase in temperature enhances the solubility. It has been noted that the solubility of FOS can increase by up to 35% at approximately 90°C.[1]

-

Solvent System: While highly soluble in water, the solubility of related compounds like 1-kestose (B104855) is described as "sparingly" in water but also soluble in other organic solvents like methanol, ethanol, and DMSO.[2]

Quantitative Solubility Data:

Experimental Protocol for Determining Aqueous Solubility

A reliable method for determining the aqueous solubility of this compound involves the isothermal equilibrium method.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of sealed vials containing a fixed volume of purified water (e.g., 10 mL).

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperatures (e.g., 25°C, 37°C, 50°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to facilitate clear separation of the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of dissolved this compound in the supernatant is then determined using a validated analytical method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/L or mg/mL) at each temperature.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is primarily influenced by pH and temperature. The main degradation pathway is acid-catalyzed hydrolysis of the glycosidic bonds.

Key Factors Influencing Stability:

-

pH: this compound and other FOS are most stable in neutral to slightly acidic conditions. Hydrolysis is known to occur at pH values below 6.0 and above 11.0.[1] Degradation is significantly more pronounced under acidic conditions compared to neutral or basic environments.

-

Temperature: Increased temperature accelerates the rate of hydrolytic degradation, particularly at acidic pH.

-

Long-term Storage: Under ambient, dry conditions, high-purity this compound powder is reported to be stable for over two years.

Degradation Products:

The primary degradation products of this compound through hydrolysis are its constituent monosaccharides: fructose (B13574) and a smaller amount of glucose.

Quantitative Stability Data

While specific kinetic data for this compound is limited, studies on closely related short-chain fructooligosaccharides like 1-kestose (GF2) and nystose (B80899) (GF3) provide valuable insights into its stability profile. The degradation of these FOS has been shown to follow pseudo-first-order kinetics.

Table 1: Half-life (t½) of Fructooligosaccharides at Different pH and Temperatures

| Temperature (°C) | pH | 1-kestose (GF2) t½ (min) | Nystose (GF3) t½ (min) | 1F-Fructofuranosylnystose (GF4) t½ (min) |

| 90 | 5.0 | 256.7 | 173.3 | 216.6 |

| 6.0 | 770.8 | 693.1 | 866.4 | |

| 7.0 | 1155.2 | 1155.2 | 1155.2 | |

| 100 | 5.0 | 126.2 | 89.8 | 113.6 |

| 6.0 | 433.2 | 288.8 | 364.8 | |

| 7.0 | 693.1 | 577.6 | 770.2 | |

| 110 | 5.0 | 65.4 | 54.6 | 62.1 |

| 6.0 | 266.6 | 141.9 | 277.3 | |

| 7.0 | 376.7 | 288.8 | 533.2 |

Data adapted from a study on FOS extracted from defatted rice bran. The initial concentrations were 669.32 µg/L for GF2, 78.68 µg/L for GF3, and 12.53 µg/L for GF4.[3]

Table 2: Activation Energy (Ea) for the Degradation of Fructooligosaccharides

| pH | 1-kestose (GF2) Ea (kJ·mol⁻¹) | Nystose (GF3) Ea (kJ·mol⁻¹) | 1F-Fructofuranosylnystose (GF4) Ea (kJ·mol⁻¹) |

| 5.0 | 91.5 | 78.3 | 82.2 |

| 6.0 | 74.4 | 120.3 | 118.8 |

| 7.0 | 78.0 | 93.3 | 56.7 |

Data adapted from a study on FOS extracted from defatted rice bran.[3]

Experimental Protocol for Stability Studies

A typical forced degradation study to assess the stability of this compound in an aqueous solution involves the following steps:

Methodology:

-

Sample Preparation: Prepare aqueous solutions of this compound at a known concentration in various buffers to control the pH (e.g., pH 4, 7, and 9).

-

Stress Conditions: Subject the prepared solutions to a range of stress conditions:

-

Acid/Base Hydrolysis: Store solutions at different pH values (e.g., 2, 4, 7, 9, 12) at elevated temperatures (e.g., 60°C, 80°C).

-

Thermal Degradation: Store neutral pH solutions at a range of high temperatures (e.g., 60°C, 80°C, 100°C).

-

Photostability: Expose solutions to UV and visible light according to ICH guidelines.

-

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

-

Sample Analysis: Immediately analyze the samples to quantify the remaining this compound and identify and quantify any degradation products. The preferred analytical method is HPAEC-PAD, which can effectively separate and quantify this compound and its degradation products (fructose and glucose).

-

Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k) from the slope of the line. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the aqueous solubility of this compound.

Experimental Workflow for Stability Study

Caption: Workflow for assessing the stability of this compound in aqueous solutions.

Conclusion

This compound is a water-soluble trisaccharide with good stability under neutral and slightly acidic conditions at ambient temperatures. Its primary degradation pathway in aqueous solutions is hydrolysis, which is significantly accelerated by acidic conditions and elevated temperatures. For the development of liquid or semi-solid formulations containing this compound, it is critical to maintain the pH in a range of 6 to 7 and to avoid high-temperature processing to ensure its stability and prevent the formation of degradation products. While quantitative solubility data is not widely published, its solubility is expected to be sufficient for most pharmaceutical and nutraceutical applications and can be readily determined experimentally. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to assess the solubility and stability of this compound in their specific formulations.

References

Inulotriose: A Core Component of Fructans - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of inulotriose, a key trisaccharide component of fructans. The document details its biochemical properties, its quantitative presence in various fructan sources, comprehensive experimental protocols for its isolation and analysis, and its role in significant biological signaling pathways.

Introduction to this compound and Fructans

Fructans are a class of polysaccharides built from fructose (B13574) units, widely found as storage carbohydrates in various plants, including chicory, Jerusalem artichoke, and agave.[1][2] Inulin (B196767) is a well-known type of fructan characterized by β(2-1) fructosyl-fructose linkages.[3][4] this compound (F3) is a fructo-oligosaccharide (FOS) with a degree of polymerization (DP) of three, consisting of three fructose units linked by β(2-1) glycosidic bonds.[5] It is a fundamental building block of higher DP inulins and is also produced during the enzymatic hydrolysis of inulin.[6][7]

The structure and composition of fructans, including the presence of smaller oligosaccharides like this compound, are crucial for their functional properties as prebiotics and their impact on human health.[1][8] this compound, as a short-chain FOS, is readily fermented by gut microbiota, contributing to the production of beneficial short-chain fatty acids (SCFAs).[9][10]

Biochemical and Physical Properties of this compound

This compound is a non-reducing trisaccharide. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₁₆ | [11] |

| Molecular Weight | 504.4 g/mol | [11] |

| IUPAC Name | (2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-one | [11] |

| Synonyms | Fructotriose, β-D-Fructofuranosyl-(2→1)-β-D-fructofuranosyl-(2→1)-D-fructose | [11] |

| CAS Number | 58208-59-6 | [11] |

Quantitative Composition of Fructans

The proportion of this compound in fructan sources is dependent on the plant species, harvest time, storage conditions, and processing methods. In its native state, inulin is a polydisperse mixture of polymers with varying DP.[12][13] this compound is typically present in smaller quantities in native inulin but becomes a significant component of FOS mixtures produced by the controlled enzymatic hydrolysis of inulin.[5]

While precise percentages of this compound in all commercial fructan products are not always disclosed, the following table summarizes available data on the composition of common fructan sources.

| Fructan Source | Total Fructan Content (% of Dry Weight) | Fructo-oligosaccharide (FOS) Profile | This compound Content | Reference |

| Chicory Root | 15-20% (fresh weight), 50-70% (dry weight) | Rich in inulin with an average DP of 10-20. Hydrolysis yields a mixture of FOS including 1-kestose (B104855), nystose, and fructofuranosylnystose. | A component of the FOS fraction after hydrolysis. Specific percentage varies with hydrolysis conditions. | [14][15] |

| Jerusalem Artichoke | 14-19% (fresh weight), ~40-60% (dry weight) | Contains inulin with a DP ranging from 3 to 35, with the majority being DP 2-10. | A significant component of the native FOS and hydrolysis products. | [2][3][16][17] |

| Agave | >90% (in commercial extracts) | Complex mixture of highly branched fructans (graminans and neoseries fructans) with both β(2-1) and β(2-6) linkages. Average DP of 10-25. | Present within the complex FOS mixture. Quantification is challenging due to structural complexity. | [18][19][20] |

Experimental Protocols

Enzymatic Hydrolysis of Inulin for this compound Production

This protocol describes the controlled enzymatic hydrolysis of inulin to produce a mixture of FOS enriched in this compound.

Objective: To partially hydrolyze high DP inulin into lower DP fructo-oligosaccharides, including this compound.

Materials:

-

Inulin from chicory or Jerusalem artichoke

-

Endo-inulinase (e.g., from Aspergillus niger)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Deionized water

-

Heating magnetic stirrer

-

pH meter

-

Water bath

Procedure:

-

Inulin Solution Preparation: Prepare a 5% (w/v) inulin solution by dissolving inulin powder in deionized water. Heat the solution to 80-90°C with constant stirring to ensure complete dissolution. Cool the solution to the optimal temperature for the endo-inulinase (typically 50-60°C).

-

pH Adjustment: Adjust the pH of the inulin solution to the optimal pH for the enzyme (typically 4.5-5.5) using the sodium acetate buffer.

-

Enzyme Addition: Add the endo-inulinase to the inulin solution. The enzyme-to-substrate ratio will influence the final FOS profile. A typical starting point is 10 Units of enzyme per gram of inulin.[5]

-

Incubation: Incubate the reaction mixture in a water bath at the optimal temperature with gentle agitation for a defined period (e.g., 1 to 24 hours). The incubation time is a critical parameter that determines the degree of hydrolysis and the resulting FOS distribution. Shorter incubation times will yield higher DP FOS, while longer times will result in a greater proportion of smaller oligosaccharides like inulobiose (B1615858) and this compound.[1][21]

-

Enzyme Inactivation: Stop the enzymatic reaction by heating the mixture to 95-100°C for 10-15 minutes to denature the enzyme.[22]

-

Product Analysis: Analyze the resulting FOS mixture using HPAEC-PAD (see Protocol 4.3).

Isolation of this compound by Preparative Chromatography

This protocol outlines the separation and purification of this compound from the FOS mixture obtained from enzymatic hydrolysis.

Objective: To isolate high-purity this compound from a complex mixture of fructo-oligosaccharides.

Materials:

-

FOS mixture from inulin hydrolysis

-

Deionized water

-

Preparative High-Performance Size-Exclusion Chromatography (HPSEC) system

-

Size-exclusion column suitable for oligosaccharide separation (e.g., MCI Gel CK04S)[1]

-

Refractive Index (RI) detector

-

Fraction collector

Procedure:

-

Sample Preparation: Filter the FOS mixture through a 0.45 µm filter to remove any particulate matter.

-

Chromatographic Separation:

-

Equilibrate the preparative HPSEC column with deionized water at a constant flow rate (e.g., 0.4 mL/min) and temperature (e.g., 85°C).[1]

-

Inject a concentrated sample of the FOS mixture onto the column.

-

Monitor the elution profile using the RI detector. Oligosaccharides will separate based on their size, with higher DP fructans eluting earlier.

-

-

Fraction Collection: Collect fractions corresponding to the elution peak of this compound. The precise collection window should be determined by analyzing analytical-scale separations and correlating retention times with FOS standards if available.

-

Purity Analysis: Analyze the collected fractions for purity using HPAEC-PAD (see Protocol 4.3). Pool the fractions containing high-purity this compound.

-

Lyophilization: Lyophilize the pooled fractions to obtain purified this compound as a powder.

Quantification of this compound by HPAEC-PAD

This protocol details the analytical method for the separation and quantification of this compound and other FOS.

Objective: To accurately quantify the concentration of this compound in a sample.

Materials:

-

High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD)

-

Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 100 mM)

-

Sodium acetate (NaOAc) solution (e.g., 500 mM)

-

This compound standard (if available) or a well-characterized FOS mixture for relative quantification

-

Deionized water

Procedure:

-

Sample and Standard Preparation: Dilute the samples and standards to an appropriate concentration range for the detector in deionized water. Filter through a 0.22 µm filter.

-

Chromatographic Conditions:

-

Eluent A: 100 mM NaOH

-

Eluent B: 100 mM NaOH with 500 mM NaOAc

-

Flow Rate: 1.0 mL/min

-

Gradient Program: A gradient of sodium acetate is used to elute the oligosaccharides based on their size and charge at high pH. A typical gradient might start with a low percentage of Eluent B, increasing linearly to elute higher DP FOS. The exact gradient will depend on the specific column and the range of DPs to be separated.[1]

-

Column Temperature: 30°C

-

Injection Volume: 10-25 µL

-

-

PAD Settings: Use a standard carbohydrate waveform for the pulsed amperometric detector.

-

Data Analysis: Identify the this compound peak based on its retention time compared to a standard or its position relative to other FOS in the chromatogram (eluting after inulobiose and before inulotetraose). Quantify the peak area and determine the concentration using a calibration curve generated from the this compound standard.

Signaling Pathways and Biological Roles

Sucrose (B13894) Signaling and Fructan Biosynthesis in Plants

In plants, the synthesis of fructans, including the initial formation of 1-kestose (a precursor to inulin-type fructans), is regulated by sucrose levels. High concentrations of sucrose act as a signal to initiate the expression of key enzymes in the fructan biosynthesis pathway.

Inulin Fermentation by Gut Microbiota and SCFA Production

In the human colon, inulin-type fructans, including this compound, are fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This fermentation process produces short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which have numerous health benefits.

Immunomodulatory Effects of Inulin-Type Fructans

The consumption of inulin-type fructans can modulate the immune system, both directly and indirectly through the action of SCFAs. This can lead to a more balanced immune response in the gut.

Conclusion

This compound is a fundamentally important component of fructans, playing a significant role in their prebiotic activity and overall health benefits. Understanding its properties, quantification, and biological roles is crucial for researchers and professionals in the fields of nutrition, food science, and drug development. The methodologies and pathway diagrams provided in this guide offer a comprehensive resource for the study and application of this key fructo-oligosaccharide. Further research to elucidate the specific quantitative distribution of this compound in various natural and processed fructan sources will continue to enhance our understanding and utilization of these beneficial carbohydrates.

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. Functional Ingredients Based on Jerusalem Artichoke: Technological Properties, Antioxidant Activity, and Prebiotic Capacity [mdpi.com]

- 3. Characterization of Fructan Metabolism During Jerusalem Artichoke (Helianthus tuberosus L.) Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Inulin, Method of Production [ebrary.net]

- 6. Inulin, oligofructose and immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ulprospector.com [ulprospector.com]

- 8. researchgate.net [researchgate.net]

- 9. Dietary Inulin Supplementation Modulates Short-Chain Fatty Acid Levels and Cecum Microbiota Composition and Function in Chickens Infected With Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dietary fiber - Wikipedia [en.wikipedia.org]

- 11. Inulin and oligofructose: review of experimental data on immune modulation. | Semantic Scholar [semanticscholar.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. EP0177477A2 - Process for the enzymatic hydrolysis of aqueous solutions of inulin - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Combinatorial Effects of Soluble, Insoluble, and Organic Extracts from Jerusalem Artichokes on Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. redalyc.org [redalyc.org]

- 19. plants2market.com [plants2market.com]

- 20. A randomised, double- blind, cross-over study investigating the prebiotic effect of agave fructans in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Optimization of Inulin Hydrolysis by Penicillium lanosocoeruleum Inulinases and Efficient Conversion Into Polyhydroxyalkanoates [frontiersin.org]

An In-depth Technical Guide to the Glycosidic Bonds in Inulotriose

For Researchers, Scientists, and Drug Development Professionals

Introduction